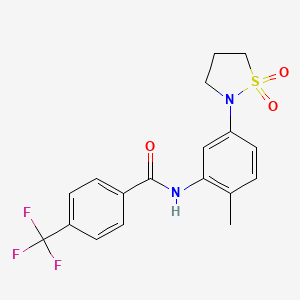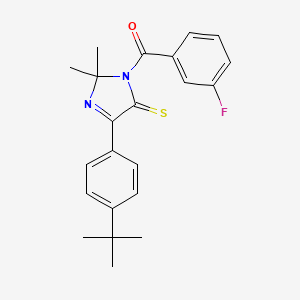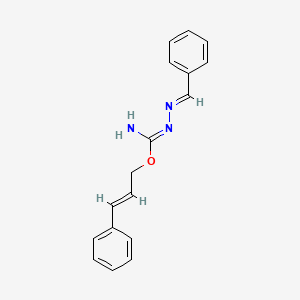
2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nitrenic Reactivity and Diazirine Chemistry
Research has explored the nitrenic reactivity of diazirines, with studies showing the formation of N,N′-disubstituted amidines via intermediacy of diazirines exhibiting singlet imidoylnitrene character. This reactivity opens avenues for creating novel organic compounds with potential applications in synthesizing complex molecules and materials (Kolářová et al., 2013).
Ligand Design for Metal Complexes
Another application area is the synthesis of novel diazo functionalized oxime ligands and their metal (Cu(II) and Fe(III)) complexes. These complexes are characterized by various spectroscopic techniques, highlighting their potential in catalysis and material science (Güzel et al., 1997).
Synthetic Methodologies for Quinoxalines
The development of new synthetic methodologies for quinoxalines from diazenylbut-2-enes is another significant application. These methods involve reactions with aromatic 1,2-diamines, showcasing the versatility of diaza compounds in synthesizing heterocyclic compounds (Attanasi et al., 2001).
Material Science and Optical Applications
Extended π-conjugated organic materials based on diaza compounds have been synthesized, with studies focusing on their crystal structure, thermal stability, and optical properties. These materials demonstrate potential in photonic and electronic devices due to their nonlinear optical properties (Antony et al., 2019).
Catalysis
Diaza compounds have been explored as ligands in catalysis, influencing the synthesis of chiral molecules. Research in this area has shown that diazadienes can control the enantioselectivity in catalytic reactions, underscoring their importance in asymmetric synthesis (Dieck & Dietrich, 1984).
Olefin Polymerization
The role of diaza compounds in olefin polymerization catalysis has also been investigated, with studies revealing the synthesis and polymerization properties of nickel(II) and palladium(II) complexes bearing diaza ligands. These findings contribute to the development of new catalysts for polymer production (Schmid et al., 2001).
Propiedades
IUPAC Name |
[(E)-3-phenylprop-2-enyl] N'-[(E)-benzylideneamino]carbamimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-17(20-19-14-16-10-5-2-6-11-16)21-13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2,(H2,18,20)/b12-7+,19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNLGKLHMQHPAB-DXGLHLNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=NN=CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO/C(=N/N=C/C2=CC=CC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
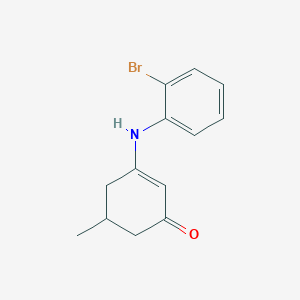
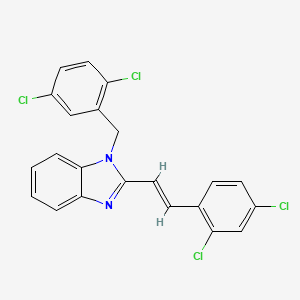

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

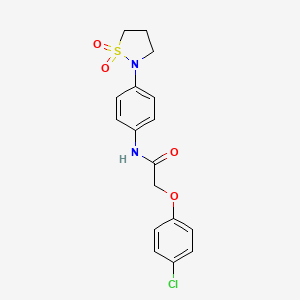
![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
